N'-(4-Chlorobenzylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide
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Overview
Description
N’-(4-Chlorobenzylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chlorobenzylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 2-(2-isopropyl-5-methylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Chlorobenzylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Possible applications in the development of new pharmaceuticals, particularly as antimicrobial or anticancer agents.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-Chlorobenzylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Chlorobenzylidene)-2-(2-isopropylphenoxy)acetohydrazide
- N’-(4-Chlorobenzylidene)-2-(2-methylphenoxy)acetohydrazide
- N’-(4-Chlorobenzylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide
Uniqueness
N’-(4-Chlorobenzylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide is unique due to the specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the isopropyl and methyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Properties
CAS No. |
111303-73-2 |
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Molecular Formula |
C19H21ClN2O2 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C19H21ClN2O2/c1-13(2)17-9-4-14(3)10-18(17)24-12-19(23)22-21-11-15-5-7-16(20)8-6-15/h4-11,13H,12H2,1-3H3,(H,22,23)/b21-11+ |
InChI Key |
WATYNMUFMYYDAE-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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